molecular formula C20H19ClN4O2S B12129192 1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12129192
M. Wt: 414.9 g/mol
InChI Key: AHRLWMCENNSDLW-UHFFFAOYSA-N
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Description

1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with a butyl group and a chlorophenylsulfonyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline ring system.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrroloquinoxaline core using chlorophenylsulfonyl chloride in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-Butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:

    1-Butyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    1-Butyl-3-[(3-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

1-butyl-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C20H19ClN4O2S/c1-2-3-11-25-19(22)18(28(26,27)14-8-6-7-13(21)12-14)17-20(25)24-16-10-5-4-9-15(16)23-17/h4-10,12H,2-3,11,22H2,1H3

InChI Key

AHRLWMCENNSDLW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N

Origin of Product

United States

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